molecular formula C26H17ClF9N3O3 B517428 Afoxolaner CAS No. 1093861-60-9

Afoxolaner

Cat. No. B517428
CAS RN: 1093861-60-9
M. Wt: 625.9 g/mol
InChI Key: OXDDDHGGRFRLEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Afoxolaner is an isoxazoline insecticide used for treating flea and tick infestations in dogs . It inhibits chloride ion channels, providing efficient killing upon contact or ingestion . After being ingested by a dog, this compound is distributed throughout the dog’s body .


Synthesis Analysis

The synthesis of this compound involves the reaction of Sodium hydroxide, hydroxylamine sulfate, and 4-{3-[3-chloro-5-(trifluoromethyl)phenyl]-4,4,4-trifluorobut-2-enoyl}-N-{2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl}-1-naphthamide . The mixture was acidified to approximately pH 3 by the addition of hydrochloric acid .


Molecular Structure Analysis

The molecular formula of this compound is C26H17ClF9N3O3 . Its average mass is 625.870 Da and its monoisotopic mass is 625.081482 Da . This compound has a chiral center at the isoxazoline ring and exists as a racemic mixture .


Chemical Reactions Analysis

This compound is a relatively new chemical entity and there is no published report about the chiral separation of this compound . A normal phase chiral high-performance liquid chromatography analytical method has been developed to analyze this compound and its individual enantiomers .


Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3 . Its molar refractivity is 130.0±0.5 cm3 . The polar surface area is 80 Å2 and the molar volume is 408.3±7.0 cm3 .

Scientific Research Applications

Discovery and Mode of Action

Afoxolaner is an isoxazoline compound used as a parasiticide in dogs. Its mode of action involves blocking GABA-gated chloride channels in insects, making it effective against fleas and ticks. Notably, this compound maintains its effectiveness for over a month after a single oral dose in dogs, showing no cross-resistance with cyclodiene insecticides (Shoop et al., 2014).

Efficacy Against Otodectic Mange in Cats

Research has demonstrated the effectiveness of this compound in treating otodectic mange in naturally infested cats. The study found a 100% efficacy rate over 35 days with a single oral dose (Machado et al., 2018).

Pharmacokinetics in Dogs

The pharmacokinetic profile of this compound in dogs was studied, highlighting its rapid absorption and long half-life, which underpins its monthly efficacy as an antiparasitic agent. This study demonstrated a strong correlation between plasma concentration and efficacy against various parasites (Letendre et al., 2014).

Safety Evaluation in Young Dogs

This compound's safety profile was evaluated in young dogs, revealing no significant health issues related to its administration. The study confirmed the compound's safety when administered up to 5 times the maximum exposure dose in dogs as young as 8 weeks old (Drag et al., 2014).

Chiral HPLC Method for this compound

Research has been conducted on developing a reversed-phase chiral HPLC method for determining the chiral purity of this compound in bulk batches. This method is crucial for ensuring the quality and efficacy of the compound in pharmaceutical applications (Padivitage et al., 2017).

Molecular Mode of Action Against Tetranychus Urticae

This compound's efficacy against the two-spotted spider mite, Tetranychus urticae, was evaluated, highlighting its potential as a control agent for spider mites. The study emphasized its antagonistic activity against GABA-gated chloride channels in these mites (Mermans et al., 2022).

Efficacy Against Various Parasites in Dogs

Several studies have documented this compound's efficacy against different parasites in dogs, including Haemaphysalis longicornis, Ixodes scapularis, Dermacentor variabilis, and Rhipicephalus sanguineus. These studies demonstrate its broad-spectrum activity and effectiveness in controlling these parasites in dogs (Kondo et al., 2014; Mitchell et al., 2014; Dumont et al., 2014).

Insecticidal Efficacy Against Bedbugs

This compound's insecticidal efficacy was tested against bedbugs (Cimex lectularius) when administered orally to dogs. The study suggests that this compound could play a role in preventing bed bug infestations in households (Beugnet et al., 2021).

Flea Control in Cats and Dogs

Research has also shown the effectiveness of this compound in controlling flea populations in cats and dogs, with high efficacy rates observed in various studies. These findings support this compound's use in managing flea infestations in domestic animals (Dryden et al., 2015; Machado et al., 2019).

Safety and Hazards

Afoxolaner should be used with caution in dogs with a history of seizures . It should not be used in pets that are allergic to it . Adverse reactions such as vomiting, diarrhea, lethargy, anorexia, and neurological signs (convulsions, ataxia, and muscle tremors) have been reported .

Future Directions

As for future directions, Afoxolaner is administered once a month by mouth in dogs weighing 4 pounds or more and 8 weeks of age or older . If your dog vomits this medication within two hours of giving it, redose with another full dose .

properties

IUPAC Name

4-[5-[3-chloro-5-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]naphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17ClF9N3O3/c27-15-8-13(7-14(9-15)25(31,32)33)23(26(34,35)36)10-20(39-42-23)18-5-6-19(17-4-2-1-3-16(17)18)22(41)37-11-21(40)38-12-24(28,29)30/h1-9H,10-12H2,(H,37,41)(H,38,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXDDDHGGRFRLEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NOC1(C2=CC(=CC(=C2)Cl)C(F)(F)F)C(F)(F)F)C3=CC=C(C4=CC=CC=C43)C(=O)NCC(=O)NCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17ClF9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50148921
Record name Afoxolaner
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50148921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

625.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1093861-60-9
Record name Afoxolaner
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1093861-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Afoxolaner [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1093861609
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Afoxolaner
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11369
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Afoxolaner
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50148921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[5-[3-chloro-5-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]naphthalene-1-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AFOXOLANER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02L07H6D0U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Afoxolaner
Reactant of Route 2
Reactant of Route 2
Afoxolaner
Reactant of Route 3
Reactant of Route 3
Afoxolaner
Reactant of Route 4
Reactant of Route 4
Afoxolaner
Reactant of Route 5
Reactant of Route 5
Afoxolaner
Reactant of Route 6
Reactant of Route 6
Afoxolaner

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.